molecular formula C17H23N3O2 B112488 1-Boc-4-[(4-cyanophenyl)amino]-piperidine CAS No. 333986-52-0

1-Boc-4-[(4-cyanophenyl)amino]-piperidine

Cat. No. B112488
Key on ui cas rn: 333986-52-0
M. Wt: 301.4 g/mol
InChI Key: RMIWINONAYEREJ-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1CCC(Nc2cccc(C#N)c2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br:15][c:16]1[cH:17][cH:18][c:19]([C:20]#[N:21])[cH:22][cH:23]1.[C:24]([c:25]1[cH:26][c:27]([NH:28][CH:29]2[CH2:30][CH2:31][N:32]([C:33]([O:34][C:35]([CH3:36])([CH3:37])[CH3:38])=[O:39])[CH2:40][CH2:41]2)[cH:42][cH:43][cH:44]1)#[N:45].[NH2:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8](=[O:9])[O:10][C:11]([CH3:12])([CH3:13])[CH3:14])[CH2:6][CH2:7]1>>[NH:1]([CH:2]1[CH2:3][CH2:4][N:5]([C:8](=[O:9])[O:10][C:11]([CH3:12])([CH3:13])[CH3:14])[CH2:6][CH2:7]1)[c:16]1[cH:17][cH:18][c:19]([C:20]#[N:21])[cH:22][cH:23]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#Cc1ccc(Br)cc1
Name
CC(C)(C)OC(=O)N1CCC(Nc2cccc(C#N)c2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCC(Nc2cccc(C#N)c2)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCC(N)CC1

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CCC(Nc2ccc(C#N)cc2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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